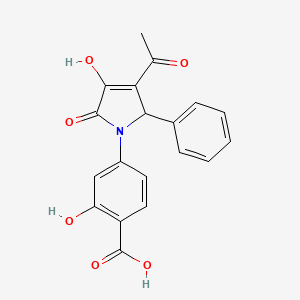![molecular formula C15H17N9O2S2 B11543317 N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}](/img/structure/B11543317.png)
N,N'-pyridine-2,6-diylbis{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido)pyridin-2,6-diyl ist eine komplexe organische Verbindung, die einen Pyridinkern mit zwei Acetamidgruppen aufweist, die jeweils mit einer 4-Methyl-4H-1,2,4-triazol-3-yl-sulfanyl-Einheit verbunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N'-Bis(2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido)pyridin-2,6-diyl beinhaltet typischerweise mehrere Schritte. Eine gängige Methode umfasst die Veresterung von Nicotinsäure, gefolgt von der Oxidation zur Bildung von Pyridin-N-oxiden. Anschließende nucleophile Substitutions- und Reduktionsschritte führen zu der gewünschten Verbindung .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken beinhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N,N'-Bis(2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido)pyridin-2,6-diyl kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Triazolringe oder die Sulfanyl-Gruppen zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können an den Pyridin- oder Triazolringen stattfinden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie m-Chlorperoxybenzoesäure (mCPBA) für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Trimethylsilylcyanid für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Pyridin-N-oxide liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Pyridin- oder Triazolringe einführen können .
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido)pyridin-2,6-diyl hat verschiedene wissenschaftliche Forschungsanwendungen:
Vorbereitungsmethoden
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PYRIDIN-2-YL)ACETAMIDE involves multiple steps, including the formation of triazole and pyridine intermediates. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(6-{2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von N,N'-Bis(2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido)pyridin-2,6-diyl beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So können beispielsweise die Stickstoffatome in den Triazolringen an Metallionen binden und stabile Komplexe bilden, die die Enzymaktivität hemmen können. Diese Bindung kann die normale Funktion von Enzymen stören und zu verschiedenen biologischen Wirkungen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N'-Bis[N-phenyl(thioharnstoff)]pyridin-2,6-diyl: Diese Verbindung weist ebenfalls einen Pyridinkern mit Thioharnstoffgruppen auf, wodurch sie in Struktur und Reaktivität ähnlich ist.
2,2'-((Pyridin-2,6-diylbis(3,1-phenylen))bis(oxy))bis(N,N-diethylacetamid): Eine weitere Verbindung mit einem Pyridinkern, jedoch mit unterschiedlichen funktionellen Gruppen, was zu unterschiedlichen Eigenschaften führt.
Einzigartigkeit
N,N'-Bis(2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido)pyridin-2,6-diyl ist durch das Vorhandensein sowohl von Triazol- als auch von Sulfanyl-Gruppen einzigartig, die spezifische Reaktivität und Bindungseigenschaften verleihen. Dies macht sie besonders nützlich bei der Bildung stabiler Metallkomplexe und der Erforschung verschiedener biologischer Aktivitäten .
Eigenschaften
Molekularformel |
C15H17N9O2S2 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[6-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C15H17N9O2S2/c1-23-8-16-21-14(23)27-6-12(25)19-10-4-3-5-11(18-10)20-13(26)7-28-15-22-17-9-24(15)2/h3-5,8-9H,6-7H2,1-2H3,(H2,18,19,20,25,26) |
InChI-Schlüssel |
QJPYTMBCCHMPRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1SCC(=O)NC2=NC(=CC=C2)NC(=O)CSC3=NN=CN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)
![1-{[2,4,6-Tri(propan-2-yl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11543270.png)
![N-(2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11543274.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11543275.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11543290.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)

![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11543316.png)
